molecular formula C14H8N4O2S2 B2532822 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-01-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2532822
CAS RN: 941869-01-8
M. Wt: 328.36
InChI Key: IHAPNMFONASUPQ-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a complex organic compound. It has been studied for its potential to inhibit AChE and MAO-B enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s Disease .


Synthesis Analysis

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The yield of the reaction was high, indicating a successful synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The compound has been fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The compound has a high melting point of over 350°C . It has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the benzothiazol-2-yl and thiazol-2-yl groups, have been found to exhibit antioxidant activity . These compounds can neutralize free radicals, which are harmful to the body and can cause various diseases.

Analgesic and Anti-inflammatory Activity

Some thiazole derivatives have shown promising analgesic and anti-inflammatory activities . They could potentially be used in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to possess antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole derivatives have also shown antiviral properties . This suggests potential applications in the development of antiviral drugs .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could potentially be used in the development of new cancer treatments .

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising anti-tubercular activity . They could potentially be used in the development of new treatments for tuberculosis .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective properties . They could potentially be used in the development of treatments for neurodegenerative diseases .

Diuretic Activity

Thiazole derivatives have been found to possess diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Mechanism of Action

The compound may have the potential to inhibit AChE and MAO-B enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s Disease .

Future Directions

The compound has shown promising results in preliminary studies, particularly in its potential to treat Alzheimer’s Disease . Future research could focus on further exploring its therapeutic potential and understanding its mechanism of action in more detail.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S2/c19-12(10-5-6-15-20-10)18-14-17-9(7-21-14)13-16-8-3-1-2-4-11(8)22-13/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAPNMFONASUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

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